Spectroscopic Data for 6-Iodofuro[3,2-b]pyridine: An In-depth Technical Guide
Spectroscopic Data for 6-Iodofuro[3,2-b]pyridine: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic profile of 6-iodofuro[3,2-b]pyridine, a heterocyclic compound of interest to researchers and professionals in drug development. Given the limited availability of direct experimental data, this document presents a robust predictive analysis based on the well-understood principles of spectroscopic theory and data from analogous structures. This guide is intended to serve as a foundational resource for the synthesis, characterization, and application of this compound.
Introduction to 6-Iodofuro[3,2-b]pyridine
The furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, known for its role in the development of selective kinase inhibitors and modulators of critical signaling pathways.[1][2][3] The introduction of a halogen atom, such as iodine, at the 6-position can significantly modulate the compound's physicochemical properties, including its lipophilicity and metabolic stability, and can also serve as a handle for further synthetic transformations, such as cross-coupling reactions.[4] Understanding the spectroscopic signature of 6-iodofuro[3,2-b]pyridine is therefore paramount for its unambiguous identification and for quality control during its synthesis and use in downstream applications.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-iodofuro[3,2-b]pyridine. These predictions are derived from the analysis of the parent furo[3,2-b]pyridine scaffold and established substituent effects in pyridine systems.[5][6][7]
Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Iodofuro[3,2-b]pyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.80 - 7.95 | d | ~2.2 |
| H-3 | 7.05 - 7.15 | d | ~2.2 |
| H-5 | 8.60 - 8.75 | d | ~1.8 |
| H-7 | 7.85 - 8.00 | d | ~1.8 |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Iodofuro[3,2-b]pyridine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 142 - 147 |
| C-3 | 107 - 112 |
| C-3a | 147 - 152 |
| C-5 | 150 - 155 |
| C-6 | 90 - 95 |
| C-7 | 135 - 140 |
| C-7a | 157 - 162 |
Solvent: CDCl₃
Table 3: Predicted Mass Spectrometry and Infrared Spectroscopy Data for 6-Iodofuro[3,2-b]pyridine
| Spectroscopic Technique | Predicted Data |
| MS (Mass Spectrometry) | m/z: 245 (M⁺), with a prominent M+1 peak. Expected fragmentation includes the loss of I• (m/z 118) and subsequent loss of CO and HCN.[8][9][10] |
| IR (Infrared) Spectroscopy | ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 1600-1450 (C=C and C=N stretching), 1250-1000 (C-O-C stretch), and characteristic bands related to the C-I bond in the fingerprint region.[11][12][13] |
Scientific Rationale and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on the known electronic environment of the furo[3,2-b]pyridine core and the influence of the iodine substituent.[5][14]
-
¹H NMR: The protons on the furan ring (H-2 and H-3) are expected to appear as doublets with a small coupling constant, characteristic of furanoid protons. The protons on the pyridine ring (H-5 and H-7) will also appear as doublets, with their chemical shifts influenced by the anisotropic effect of the iodine atom and the nitrogen atom in the ring. The deshielding effect of the iodine atom is expected to shift the resonance of the adjacent H-5 and H-7 protons downfield compared to the unsubstituted parent compound.[7]
-
¹³C NMR: The carbon atom bearing the iodine (C-6) is predicted to have a significantly upfield chemical shift due to the "heavy atom effect" of iodine. The other carbon atoms in the pyridine ring will also experience shifts in their resonance frequencies due to the electronic perturbations caused by the iodo-substituent.[15]
Caption: Molecular structure of 6-Iodofuro[3,2-b]pyridine.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 6-iodofuro[3,2-b]pyridine is expected to produce a distinct molecular ion peak at m/z 245. Due to the presence of a single iodine atom (¹²⁷I), no significant isotopic peaks for M+2 are expected. The primary fragmentation pathway is anticipated to be the cleavage of the C-I bond, which is the weakest bond in the molecule, leading to a fragment ion at m/z 118.[8][9] Subsequent fragmentations would likely involve the loss of carbon monoxide (CO) from the furan ring and hydrogen cyanide (HCN) from the pyridine ring, characteristic fragmentation patterns for such heterocyclic systems.[10][16]
Caption: Predicted mass spectrometry fragmentation pathway.
Infrared (IR) Spectroscopy
The infrared spectrum of 6-iodofuro[3,2-b]pyridine is predicted to exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[13][17] The stretching vibrations of the C=C and C=N bonds within the fused ring system will likely appear in the 1600-1450 cm⁻¹ range. A strong band corresponding to the C-O-C stretching of the furan ring should be observable between 1250-1000 cm⁻¹.[11] The C-I stretching vibration typically appears in the far-infrared region, often below 600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis and spectroscopic characterization of 6-iodofuro[3,2-b]pyridine.
Synthesis of 6-Iodofuro[3,2-b]pyridine
A plausible synthetic route to 6-iodofuro[3,2-b]pyridine involves the cyclization of a suitably substituted pyridine precursor.[3][18]
Step-by-Step Methodology:
-
Starting Material: 3-Ethynyl-2-hydroxypyridine.
-
Iodination: The pyridine ring is first iodinated at the 6-position using an appropriate iodinating agent, such as N-iodosuccinimide (NIS), in a suitable solvent like acetonitrile. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cyclization: The resulting 3-ethynyl-2-hydroxy-6-iodopyridine is then subjected to a copper- or palladium-catalyzed intramolecular cyclization to form the furan ring. This is typically carried out in a solvent like DMF or toluene at elevated temperatures.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 6-iodofuro[3,2-b]pyridine.
-
Validation: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted values.
Caption: Synthetic workflow for 6-Iodofuro[3,2-b]pyridine.
Spectroscopic Data Acquisition
NMR Spectroscopy:
-
A 5-10 mg sample of purified 6-iodofuro[3,2-b]pyridine is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Standard pulse programs are used for both ¹H (zg30) and ¹³C {¹H} (zgpg30) acquisitions.
-
Data is processed using appropriate software (e.g., MestReNova, TopSpin), with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Mass Spectrometry:
-
A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is prepared.
-
The sample is introduced into an electron ionization (EI) mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation from any residual impurities.
-
The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of 50-300.
-
The fragmentation pattern is analyzed to identify the molecular ion and key fragment ions.
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
The IR spectrum is recorded from 4000 to 400 cm⁻¹.
-
The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
This technical guide provides a detailed predictive spectroscopic analysis of 6-iodofuro[3,2-b]pyridine, a compound with significant potential in drug discovery. The presented data, based on established spectroscopic principles and data from related structures, offers a valuable resource for researchers. The included experimental protocols for synthesis and characterization provide a practical framework for the preparation and validation of this important heterocyclic compound. Further experimental verification of this predicted data will be a valuable contribution to the field.
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